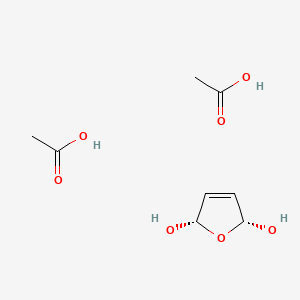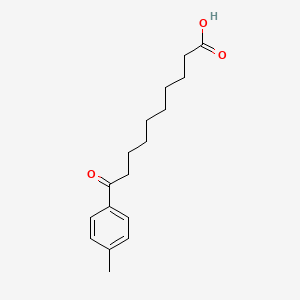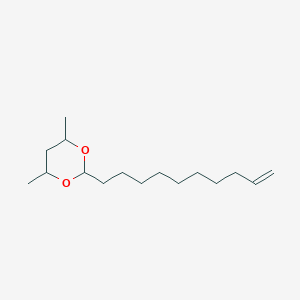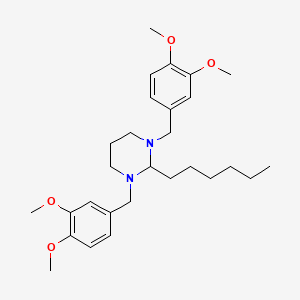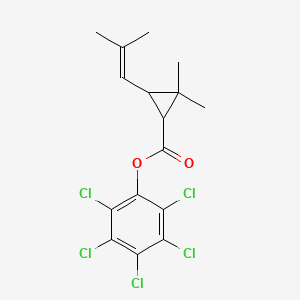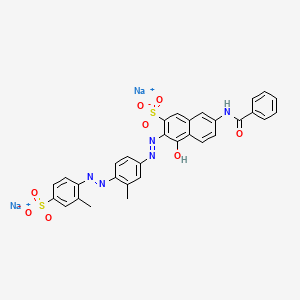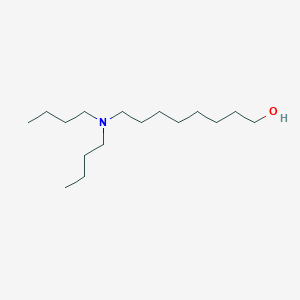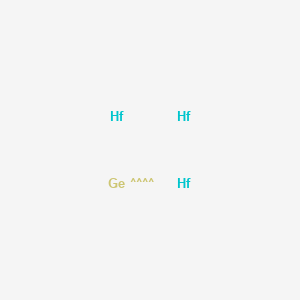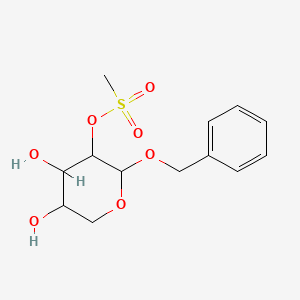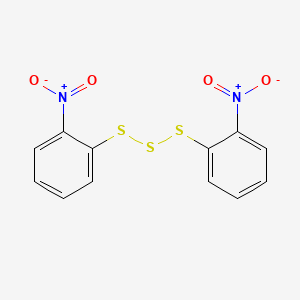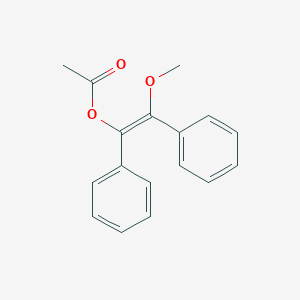
Dodecane-1,1,2-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a dodecane backbone. This compound is part of the tricarboxylic acid family, which is known for its significant role in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,1,2-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the catalytic oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic cracking of n-dodecane using amorphous silica-alumina as a matrix. This method involves the use of carboxylic acids, such as malic acid, succinic acid, and citric acid, to enhance the catalytic activity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Acid chlorides, alcohols, and amines are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include dodecanedioic acid, dodecanol, and various esters and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dodecane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and inflammation.
Wirkmechanismus
The mechanism of action of dodecane-1,1,2-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate metabolic processes by influencing enzyme activity and substrate availability. The compound’s carboxyl groups play a crucial role in binding to active sites of enzymes, thereby affecting their catalytic functions. Additionally, it can participate in redox reactions, impacting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness: Dodecane-1,1,2-tricarboxylic acid is unique due to its longer carbon chain compared to other tricarboxylic acids like citric acid and isocitric acid. This extended carbon backbone imparts distinct physical and chemical properties, making it suitable for specific industrial applications, such as the production of high-performance polymers and materials .
Eigenschaften
CAS-Nummer |
5077-84-9 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
dodecane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-8-9-10-11(13(16)17)12(14(18)19)15(20)21/h11-12H,2-10H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZQCLWWICOFQTLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



